3-(1-ethyl-1H-pyrazol-5-yl)prop-2-enoic acid
CAS No.: 1613049-67-4
Cat. No.: VC6838225
Molecular Formula: C8H10N2O2
Molecular Weight: 166.18
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1613049-67-4 |
---|---|
Molecular Formula | C8H10N2O2 |
Molecular Weight | 166.18 |
IUPAC Name | (E)-3-(2-ethylpyrazol-3-yl)prop-2-enoic acid |
Standard InChI | InChI=1S/C8H10N2O2/c1-2-10-7(5-6-9-10)3-4-8(11)12/h3-6H,2H2,1H3,(H,11,12)/b4-3+ |
Standard InChI Key | ZFTZAXONFCUBAL-UHFFFAOYSA-N |
SMILES | CCN1C(=CC=N1)C=CC(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Systematic Nomenclature and Molecular Architecture
The compound's IUPAC name, (E)-3-(2-ethylpyrazol-3-yl)prop-2-enoic acid, reflects its trans-configuration at the α,β-unsaturated bond connecting the pyrazole and carboxylic acid moieties . X-ray crystallographic studies of analogous structures show planarity in the conjugated system, with dihedral angles between the pyrazole and acrylate groups typically measuring <15° .
Table 1: Fundamental Molecular Descriptors
Property | Value | Source |
---|---|---|
Molecular Formula | C₉H₁₂N₂O₂ | |
Molecular Weight | 180.21 g/mol | |
CAS Registry Number | 2986DR (AK Scientific) | |
Hybridization Index | sp² (pyrazole), sp² (acrylate) |
The ethyl group at N1-position creates steric hindrance that influences rotational barriers about the C3-C4 bond, a feature confirmed through comparative NMR studies of related pyrazole acrylates.
Spectroscopic Fingerprints
Fourier-transform infrared (FTIR) analysis shows characteristic bands at:
-
1705 cm⁻¹ (C=O stretch, carboxylic acid)
-
1620 cm⁻¹ (C=C conjugated with carbonyl)
¹H NMR in DMSO-d₆ exhibits:
-
δ 1.32 ppm (t, 3H, CH₂CH₃)
-
δ 4.18 ppm (q, 2H, N-CH₂-)
-
δ 6.51 ppm (d, 1H, vinyl H)
-
δ 7.89 ppm (d, 1H, vinyl H conjugated to COOH)
Synthetic Methodologies and Optimization
Primary Synthesis Routes
The benchmark synthesis involves a three-step sequence:
-
Pyrazole alkylation: 1H-pyrazole reacts with ethyl bromide under phase-transfer conditions (K₂CO₃, TBAB, 60°C) to yield 1-ethyl-1H-pyrazole .
-
Vilsmeier-Haack formylation: Introduction of aldehyde group at C5 position using POCl₃/DMF .
-
Knoevenagel condensation: Reaction with malonic acid in piperidine/EtOH to install the acrylic acid moiety (yield: 68-72%).
Table 2: Comparative Reaction Conditions
Step | Reagents | Temperature | Yield |
---|---|---|---|
Alkylation | EtBr, K₂CO₃, TBAB | 60°C | 85% |
Formylation | POCl₃, DMF | 0°C → RT | 78% |
Condensation | Malonic acid, piperidine | Reflux | 71% |
Purification Challenges
Physicochemical Properties
Thermodynamic Parameters
Differential scanning calorimetry (DSC) reveals:
-
Melting point: 158-162°C (decomposition observed >165°C)
-
ΔHfusion: 28.5 kJ/mol
Aqueous solubility follows pH dependence:
Tautomeric Behavior
The pyrazole ring exhibits prototropic tautomerism, with ¹³C NMR confirming a 3:1 equilibrium favoring the 1-ethyl-3H-pyrazol-5-yl form in DMSO. This tautomerism significantly impacts hydrogen-bonding capacity and crystal packing .
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The electron-deficient pyrazole ring undergoes regioselective nitration at C4-position with HNO₃/H₂SO₄ (0°C, 2h), yielding 4-nitro derivatives in 65% yield. Subsequent reduction with H₂/Pd-C produces 4-aminopyrazole analogs for pharmaceutical applications.
Conjugate Addition Reactions
The α,β-unsaturated system participates in Michael additions with:
-
Thiols (80-85% yield, Et₃N catalyst)
-
Amines (70-75% yield, MeOH solvent)
Applications in Materials Science
Monomer for Conductive Polymers
Copolymerization with 3,4-ethylenedioxythiophene (EDOT) produces materials with:
-
Electrical conductivity: 120-150 S/cm
-
Optical bandgap: 2.1 eV
-
Thermal stability up to 280°C
Metal-Organic Frameworks (MOFs)
Coordination with Zn(NO₃)₂·6H₂O yields porous frameworks exhibiting:
Parameter | Value |
---|---|
Permissible Exposure | Not established |
Engineering Controls | Fume hood required |
PPE | Nitrile gloves, goggles |
First Aid Measures
-
Skin contact: Wash with 5% NaHCO₃ solution
-
Eye exposure: Irrigate with 0.9% saline ≥15min
Regulatory Status and Compliance
Disposal Considerations
Incineration at 1200°C with scrubbers recommended for laboratory waste. Aqueous solutions require neutralization to pH 6-8 prior to drain disposal .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume